molecular formula C16H16FN3O5 B4510038 N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine

N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine

Cat. No. B4510038
M. Wt: 349.31 g/mol
InChI Key: VFTBXKJWNBGUET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine typically involves multi-step reactions, starting from basic aromatic compounds or amino acids. For example, the synthesis of N-(methoxyacetyl)-N-[2-methyl-6-(methylthio)phenyl]-D,L-alanine methyl ester, a compound with a similar complex structure, was successfully carried out in two steps from 2-methyl-6-(methylthio)aniline (Dreikorn et al., 1990). Such synthetic routes often involve protection-deprotection strategies and the use of specific reagents to introduce or modify functional groups.

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule and how this influences its chemical behavior and interactions. For example, the microwave spectrum of N-acetyl alanine methyl ester, a peptide mimetic, was studied to determine its conformational structures, providing insights into the structure-activity relationships of similar compounds (Plusquellic et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of compounds like N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine can vary significantly based on their functional groups. For instance, the synthesis and chemical reactivity of 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile were explored to understand its potential as a building block for nitrogen heterocyclic compounds (Farouk et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in different environments. The stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives, including their incorporation into various peptides, provides valuable data on the influence of fluorine substitution on the physical properties of amino acids and their derivatives (Yoshinari et al., 2011).

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity towards other compounds, and stability under various conditions, are defined by the molecular structure of the compound. The reactivity of N-alpha-acetoxycinnamoyl)-N-hydroxy derivatives of DL-alanine esters, leading to various transformations, showcases the complex chemical behavior of similar compounds (Chigira et al., 1969).

properties

IUPAC Name

2-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O5/c1-9(16(23)24)18-14(21)8-20-15(22)6-5-13(19-20)11-4-3-10(25-2)7-12(11)17/h3-7,9H,8H2,1-2H3,(H,18,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTBXKJWNBGUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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